[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine
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Overview
Description
The compound “[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine” is a derivative of indole, which is a heterocyclic compound . Indoles are widely distributed in the natural environment and can be produced by a variety of bacteria . They are also found in many important molecules like tryptophan, an essential amino acid, and serotonin, a neurotransmitter .
Molecular Structure Analysis
The molecular structure of this compound would be based on the indole backbone, which consists of a benzene ring fused to a pyrrole ring . The ethyl group and the (3,4,5-trimethoxy-benzyl)-amine group would be attached to the indole ring .Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution reactions . They can also participate in various other reactions like oxidation, reduction, and coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific groups attached to the indole ring. Generally, indole compounds are solid at room temperature and have a high melting point .Scientific Research Applications
Synthetic Methodology Development
One-pot Aminobenzylation of Aldehydes : This research outlines a method for synthesizing 1,2-diarylethylamine derivatives through a one-pot aminobenzylation process. By combining benzaldehydes and toluenes, a diverse array of compounds, including 2-aryl-substituted indoline derivatives, can be produced efficiently. This method emphasizes the molecule's utility in constructing complex nitrogen-containing heterocycles, relevant in bioactive natural products and pharmaceuticals (Wang et al., 2018).
Supramolecular Chemistry
Crystal Structure and Supramolecular Polymers : The study of benzene tricarboxamide derivatives, closely related to the core structure of the compound , demonstrates its role in forming supramolecular polymers. These compounds exhibit significant hydrogen bonding, which dictates their solid-state structures, illustrating the potential for designing materials with specific properties (Jiménez et al., 2009).
Medicinal Chemistry
Antagonists of Human Neuropeptide Y Y5 Receptor : Compounds with structural similarities to [2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine have been investigated for their potential as antagonists of the human neuropeptide Y Y5 receptor, demonstrating the compound's relevance in developing therapeutics targeting this receptor pathway (Mcnally et al., 2000).
Catalysis
Copper-Catalyzed Domino Three-Component Coupling-Cyclization : This research highlights a method for constructing 2-(aminomethyl)indoles, showcasing the catalytic applications of compounds structurally related to this compound. The process involves a copper-catalyzed coupling-cyclization of 2-ethynylanilines, secondary amines, and aldehydes, leading to a variety of substituted indoles (Ohta et al., 2009).
Material Science
Polymer Synthesis and Applications : The molecule's structural motifs are foundational in synthesizing polysubstituted pyrroles, demonstrating its relevance in material science for creating polymers with potential electronic and photonic applications. This research presents a methodology for synthesizing highly substituted benz[g]indole, underlying the compound's versatility in polymer chemistry (Lin et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The compound’s interaction with its targets could result in changes at the molecular level, which then translate into its observed biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a range of molecular and cellular effects.
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may influence cell function .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can be synthesized for screening different pharmacological activities .
Dosage Effects in Animal Models
One study reported that a compound reduced paw volume, inflammation, and pannus formation in arthritic rats .
Metabolic Pathways
Indole is an important heterocyclic system that provides the skeleton to many alkaloids .
Transport and Distribution
Indole derivatives are known to bind with high affinity to multiple receptors .
Subcellular Localization
Indole derivatives are known to have diverse biological activities, suggesting that they may be localized to specific compartments or organelles within the cell .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-23-18-10-14(11-19(24-2)20(18)25-3)12-21-9-8-15-13-22-17-7-5-4-6-16(15)17/h4-7,10-11,13,21-22H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFBXOBIDNOBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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